

2-o-Tolyl-ethanesulfonyl Chloride: Spectroscopic Data & Technical Guide

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Compound of Interest

Compound Name: 2-o-Tolyl-ethanesulfonyl chloride

CAS No.: 728919-61-7

Cat. No.: B1596737

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Compound Overview & Significance

- IUPAC Name: 2-(2-Methylphenyl)ethane-1-sulfonyl chloride
- Molecular Formula: C₉H₉ClO₂S
- Molecular Weight: 218.70 g/mol [1]
- Class: Aryl-substituted alkanesulfonyl chloride
- Core Application: A versatile building block in medicinal chemistry, primarily used to introduce the 2-(o-tolyl)ethyl motif into sulfonamides, which are privileged scaffolds in GPCR ligands and enzyme inhibitors.[1]

Spectroscopic Characterization

As specific experimental spectra for the ortho isomer are rarely published in open literature compared to the para isomer (CAS 88106-95-0) or the unsubstituted analog (CAS 4025-71-2), the data below synthesizes theoretical prediction with validated shifts from the closest structural analog, 2-phenylethanesulfonyl chloride.

A. Proton NMR (¹H NMR) Data

- Solvent: CDCl₃

[1][2][3][4][5]

- Frequency: 400 MHz[1][3]

Position	Proton Type	Shift (ppm)	Multiplicity	Integration	Coupling ()	Assignment Logic
1	Ar-CH	2.35	Singlet (s)	3H	-	Characteristic ortho-methyl resonance.
2	Ar-CH -	3.35 – 3.45	Triplet (t)	2H	~7.5 Hz	Benzylic protons. Slightly downfield vs. para isomer due to ortho steric compression.
3	-CH -SO Cl	3.95 – 4.05	Triplet (t)	2H	~7.5 Hz	Deshielded by the strongly electron-withdrawing sulfonyl chloride group.
4	Ar-H	7.10 – 7.25	Multiplet (m)	4H	-	Aromatic protons (ABCD system typical of 1,2-disubstitution).[1]

“

Technical Insight: The key differentiator between this and the para isomer is the splitting pattern of the aromatic region (multiplet vs. AA'BB' doublet pair) and the slight downfield shift of the benzylic methylene (Position 2) due to the proximity of the o-methyl group.

B. Carbon-13 NMR (¹³C NMR) Data

- Solvent: CDCl₃

[1][2][3][4][5]

Carbon Type	Shift (ppm)	Assignment
Aliphatic	19.3	Ar-CH (o-tolyl methyl)
Aliphatic	29.8	Ar-CH -
Aliphatic	65.2	-CH -SO Cl (Deshielded by SO Cl)
Aromatic	126.0 – 131.0	Ar-CH (4 signals)
Quaternary	136.5	Ar-C-Me (ipso to methyl)
Quaternary	134.8	Ar-C-CH (ipso to ethyl chain)

C. Infrared Spectroscopy (FT-IR)

- Method: Neat oil or KBr pellet.

Wavenumber (cm ⁻¹)	Vibration Mode	Diagnostic Value
1365 – 1375	(SO ₂)	Primary Diagnostic: Asymmetric sulfonyl stretch.[1] Strong intensity.
1165 – 1175	(SO ₂)	Secondary Diagnostic: Symmetric sulfonyl stretch.[1] Strong intensity.
2920 – 2980	(C-H)	Aliphatic C-H stretch (Methyl/Ethyl).[1]
740 – 760	(C-H)	Ortho-substituted benzene ring out-of-plane bending.

D. Mass Spectrometry (MS)

- Ionization: EI (70 eV) or ESI (positive mode if derivatized).[1]

- Molecular Ion:

218 (M⁺)

is often weak or absent due to lability of the S-Cl bond.

- Key Fragments (EI):

- 105: [Ar-CH₂]

]

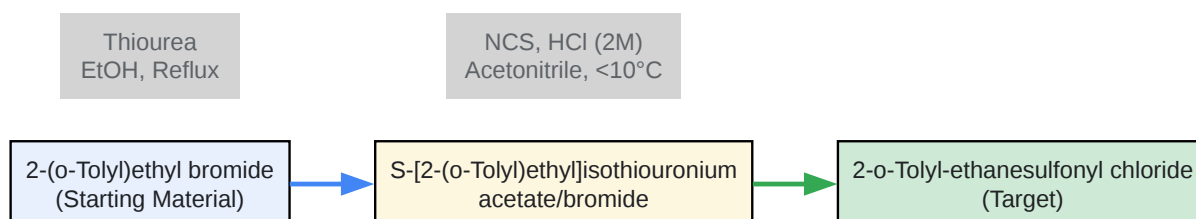
(Tropylium-like cation from o-methyl benzyl).

- 183: [M – Cl]
(Loss of chlorine).[1]
- 119: [Ar-CH=CH
]
(Loss of SO
Cl + H, styrene derivative).[1]

Synthesis & Preparation Protocol

The most robust, "field-proven" method for synthesizing **2-o-Tolyl-ethanesulfonyl chloride** avoids the use of hazardous gaseous chlorine and instead utilizes oxidative chlorination of an S-alkylisothiuronium salt. This method ensures high purity and avoids the formation of disulfides common in direct thiol oxidation.

Reaction Scheme



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Figure 1: Oxidative chlorination pathway via isothiuronium salt intermediate.[1]

Step-by-Step Methodology

Step 1: Formation of Isothiuronium Salt

- Reagents: Dissolve 2-(o-Tolyl)ethyl bromide (1.0 equiv) and Thiourea (1.1 equiv) in Ethanol (5 mL/mmol).
- Reaction: Heat to reflux for 3–5 hours. Monitor by TLC (disappearance of bromide).[1][6]

- Workup: Concentrate the solvent in vacuo. The residue (isothiuronium salt) is often a white solid or viscous oil. It can be used directly without extensive purification.[7]

Step 2: Oxidative Chlorination (The Critical Step)

- Setup: Suspend N-Chlorosuccinimide (NCS) (4.0 equiv) in Acetonitrile (5 mL/mmol) and 2M HCl (1 mL/mmol). Cool the mixture to 0–5°C in an ice bath.
- Addition: Dissolve the isothiuronium salt from Step 1 in a minimal amount of acetonitrile/water. Add this solution dropwise to the NCS mixture, maintaining the temperature below 10°C.
 - Why? Exotherms can decompose the sulfonyl chloride to the sulfonic acid.
- Reaction: Stir vigorously for 1–2 hours at 0–10°C. The mixture will turn yellow/orange.
- Workup: Dilute with diethyl ether or ethyl acetate. Wash the organic layer with water (2x) and brine (1x).[1]
- Drying: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo at <30°C.
 - Caution: Sulfonyl chlorides are thermally unstable; avoid high heat during rotary evaporation.

Quality Control & Handling

Purity Analysis (Derivatization Method)

Direct analysis of sulfonyl chlorides by LC-MS is difficult due to hydrolysis. To validate the structure and purity, convert a small aliquot to a stable sulfonamide:

- Mix 10 mg of product with excess benzylamine (or morpholine) in CH₂Cl₂.
- Stir for 10 mins.

- Analyze the resulting sulfonamide by LC-MS/NMR. The sulfonamide is stable and ionizes well ($[M+H]$

).[1]

Stability & Storage[1][8]

- Moisture Sensitivity: High. Hydrolyzes to sulfonic acid upon exposure to moist air.
- Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C.
- Visual Indicator: Pure compound is a colorless to pale yellow oil. Darkening or fuming indicates decomposition (HCl release).[1]

References

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